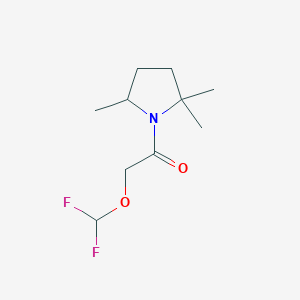

2-(Difluoromethoxy)-1-(2,2,5-trimethylpyrrolidin-1-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

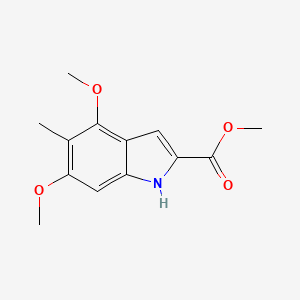

2-(Difluoromethoxy)-1-(2,2,5-trimethylpyrrolidin-1-yl)ethan-1-one, also known as DMF-DMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis Techniques

Mix-and-Heat Benzylation of Alcohols

A stable, neutral organic salt, 2-Benzyloxy-1-methylpyridinium triflate, has been utilized for converting alcohols into benzyl ethers through a warming process. This technique highlights a method for modifying alcohol groups, which might be relevant for derivatives of the compound (Poon & Dudley, 2006).

Chemical Reactions

Nucleophilic Additions to Cyclic N-Acyliminium Ions

The addition of 2-(trimethylsiloxy)furan to cyclic N-acyliminium ions showcases a method of generating mixtures of adducts with different stereochemistries, providing insight into nucleophilic addition reactions that could be applied to compounds with similar structural features (Martin & Corbett, 1992).

Fluorination Techniques

Aminodifluorosulfinium Salts for Selective Fluorination

Aminodifluorosulfinium salts have been developed as fluorinating agents that offer enhanced thermal stability and ease of handling, suitable for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides. This method may provide a route for the introduction of difluoro groups in chemical synthesis (L’Heureux et al., 2010).

Polymer Synthesis

Multicyclic Polyethers via Polycondensation

The polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with difluoroacetophenone has led to the formation of soluble multicyclic oligo- and polyethers. This research provides insight into creating complex polymer structures, which may be relevant for materials science applications involving similar difluoro compounds (Kricheldorf et al., 2005).

Reaction Reagents and Stability

Bis(2-methoxyethyl)aminosulfur Trifluoride

As a deoxofluorinating agent, Bis(2-methoxyethyl)aminosulfur trifluoride has been used for the conversion of alcohols to alkyl fluorides and carboxylic acids to their trifluoromethyl derivatives, highlighting a broad-spectrum alternative to traditional deoxofluorination reagents. This reagent's properties might offer perspectives on handling and reacting difluoromethyl groups in synthetic chemistry (Lal et al., 1999).

properties

IUPAC Name |

2-(difluoromethoxy)-1-(2,2,5-trimethylpyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO2/c1-7-4-5-10(2,3)13(7)8(14)6-15-9(11)12/h7,9H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCNYWVYGIRAJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C(=O)COC(F)F)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethoxy)-1-(2,2,5-trimethylpyrrolidin-1-yl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B2841976.png)

![4-[(E)-2-[3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl]ethenyl]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2841977.png)

![4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2841980.png)

![N-(11-Oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide](/img/structure/B2841983.png)

![2-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2841985.png)